molecular formula C10H9IO3 B8570892 5-(2-hydroxyethyl)-4-iodo-3H-2-benzofuran-1-one

5-(2-hydroxyethyl)-4-iodo-3H-2-benzofuran-1-one

Cat. No.: B8570892
M. Wt: 304.08 g/mol
InChI Key: HYKCYPCRHDUFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Hydroxyethyl)-4-iodo-2-benzofuran-1(3H)-one is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxyethyl)-4-iodo-3H-2-benzofuran-1-one typically involves the iodination of a benzofuran derivative followed by the introduction of a hydroxyethyl group. One common method is to start with 2-benzofuran-1(3H)-one and perform an electrophilic iodination reaction using iodine and a suitable oxidizing agent. The resulting 4-iodo-2-benzofuran-1(3H)-one can then be reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)-4-iodo-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 5-(2-hydroxyethyl)-2-benzofuran-1(3H)-one.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: 5-(2-Carboxyethyl)-4-iodo-2-benzofuran-1(3H)-one.

    Reduction: 5-(2-Hydroxyethyl)-2-benzofuran-1(3H)-one.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Hydroxyethyl)-4-iodo-2-benzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activities, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-hydroxyethyl)-4-iodo-3H-2-benzofuran-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Hydroxyethyl)-4-methyl-2-benzofuran-1(3H)-one: Similar structure but with a methyl group instead of an iodine atom.

    5-(2-Hydroxyethyl)-4-chloro-2-benzofuran-1(3H)-one: Similar structure but with a chlorine atom instead of an iodine atom.

    5-(2-Hydroxyethyl)-4-bromo-2-benzofuran-1(3H)-one: Similar structure but with a bromine atom instead of an iodine atom.

Uniqueness

The presence of the iodine atom in 5-(2-hydroxyethyl)-4-iodo-3H-2-benzofuran-1-one can significantly influence its reactivity and biological activity compared to its chloro, bromo, and methyl analogs. Iodine is larger and more polarizable, which can enhance interactions with biological targets and potentially improve the compound’s efficacy in medicinal applications.

Properties

Molecular Formula

C10H9IO3

Molecular Weight

304.08 g/mol

IUPAC Name

5-(2-hydroxyethyl)-4-iodo-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H9IO3/c11-9-6(3-4-12)1-2-7-8(9)5-14-10(7)13/h1-2,12H,3-5H2

InChI Key

HYKCYPCRHDUFKS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2I)CCO)C(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 5-(2-hydroxyethyl)-2-benzofuran-1(3H)-one (9.00 g, 50.6 mmol) in 100 mL of TfOH was added NIS (12.5 g, 55.6 mmol), then the mixture was stirred at 0° C. for 2 hrs and then poured into ice-water (500 mL). The solution was extracted three times with 500 mL of EtOAc and the combined organic layers were washed with saturated NaHCO3 and brine, dried over anhydrous sodium sulfate, filtered and concentrated. The residue was purified by column chromatography (EtOAc Petrol Ether=1:5) to give the desired 5-(2-hydroxyethyl)-6-iodo-2-benzofuran-1(3H)-one and regioisomer by-product 5-(2-hydroxyethyl)-4-iodo-2-benzofuran-1(3H)-one. 1H-NMR (400 MHz, CDCl3) δ ppm 7.84 (d, J=7.8 Hz, 1H), 7.46 (d, J=7.8 Hz, 1H), 5.09 (s, 2H), 3.93 (q, J=6.3 Hz, 2H), 3.16 (t, J=6.3 Hz, 2H), 1.45 (t, J=5.5 Hz, 1H).
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
12.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

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